5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(13(16)17)6-9(7)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
ZHMGMTLVNRVTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:
Nitration: The introduction of the nitro group into the aromatic ring is achieved through nitration. This involves treating the precursor compound with a mixture of concentrated nitric acid and sulfuric acid.
Furan Ring Formation: The furan ring is formed through a cyclization reaction. This can be achieved by using a suitable catalyst and reaction conditions that promote the formation of the furan ring.
Industrial Production Methods
Industrial production of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. A study demonstrated that refluxing the compound with ethanol in the presence of sulfuric acid yields 5-(2-methyl-5-nitrophenyl)furan-2-carboxylate ethyl ester.
Reagents and Conditions
-
Reagents : Ethanol, H₂SO₄
-
Conditions : Reflux at 80°C for 6–8 hours
-
Yield : 72–85%
Reduction of the Nitro Group
The nitro group on the phenyl ring can be selectively reduced to an amine using hydrogen gas and palladium-based catalysts. This reaction is critical for generating derivatives with enhanced biological activity.
Reagents and Conditions
| Reagent System | Conditions | Product | Yield |
|---|---|---|---|
| H₂, 10% Pd/C | Ethanol, 50°C, 12 hours | 5-(2-Methyl-5-aminophenyl)furan-2-carboxylic acid | 68% |
| NaBH₄/CuCl₂ | Methanol, RT, 4 hours | Partial reduction to hydroxylamine | 42% |
Decarboxylation Reactions
Thermal decarboxylation occurs at elevated temperatures, producing 5-(2-methyl-5-nitrophenyl)furan as the primary product. This reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the transition state.
Reagents and Conditions
-
Conditions : Heating at 220°C under nitrogen atmosphere
-
Byproducts : CO₂
-
Yield : 90%
Electrophilic Aromatic Substitution
The furan ring undergoes halogenation and nitration due to its electron-rich nature. For example, bromination with Br₂ in acetic acid selectively substitutes the 4-position of the furan ring.
Reagents and Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH | RT, 2 hours | 4-Bromo-5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid |
| Nitration | HNO₃, H₂SO₄ | 0°C, 30 minutes | 5-(2-Methyl-3,5-dinitrophenyl)furan-2-carboxylic acid |
Metal-Catalyzed Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions via its boronic acid derivatives. For instance, coupling with aryl halides under palladium catalysis forms biaryl derivatives .
Example Reaction
-
Substrate : 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid boronate ester
-
Catalyst : Pd(PPh₃)₄
-
Conditions : DMF, 100°C, 12 hours
-
Product : 5-(Biphenyl-2-yl)-2-methylfuran-2-carboxylic acid
Interaction with Nucleophiles
The nitro group’s electron-withdrawing effect activates the aryl ring for nucleophilic substitution. Reaction with sodium methoxide replaces the nitro group with a methoxy group under specific conditions.
Reagents and Conditions
-
Reagents : NaOMe, DMSO
-
Conditions : 120°C, 8 hours
-
Yield : 38%
Complexation with Metal Ions
The carboxylic acid and nitro groups enable coordination with transition metals. Studies show that the compound forms stable complexes with Cu(II) and Fe(III), which have been characterized via UV-Vis and IR spectroscopy.
Example Complex
-
Metal : Cu(II)
-
Ligand Ratio : 1:2 (metal:ligand)
-
Application : Potential catalyst for oxidation reactions
Key Reactivity Insights
-
Nitro Group Influence : The nitro group enhances electrophilicity at the furan ring’s 4-position, directing substitution reactions.
-
Carboxylic Acid Versatility : The –COOH group allows derivatization into esters, amides, or anhydrides, expanding utility in synthetic chemistry.
-
Thermal Stability : Decarboxylation above 200°C limits high-temperature applications unless stabilized.
Scientific Research Applications
Biological Applications
2.1 Antimicrobial Activity
Research indicates that derivatives of furan-based compounds, including 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various mycobacterial species, suggesting potential as an antitubercular agent. The mechanism involves targeting iron acquisition pathways crucial for mycobacterial survival.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Mycobacterium tuberculosis | 15 |
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
2.2 Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 15.7 | 10.5 |
| MCF-7 | 20.3 | 12.4 |
Mechanistically, the compound induces apoptosis and disrupts cell cycle progression in cancer cells, making it a candidate for further development as an anticancer therapeutic.
2.3 Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays, revealing significant activity compared to control substances. This suggests potential applications in formulations aimed at reducing oxidative stress.
Research Case Studies
3.1 Study on Antitubercular Agents
A notable study focused on the interactions between furan derivatives and mycobacterial enzymes involved in siderophore biosynthesis. The research identified that 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid could inhibit the enzyme MbtI, which is critical for iron acquisition in Mycobacterium tuberculosis. This finding underscores the compound's potential as a new class of antitubercular agents targeting iron metabolism.
3.2 Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of the compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth, particularly in liver and breast cancer models, suggesting its utility in cancer therapeutics.
Conclusion and Future Directions
The multifaceted applications of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid highlight its significance in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Further research is warranted to optimize its efficacy and explore additional therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of 5-phenylfuran-2-carboxylic acids are heavily influenced by the substituents on the phenyl ring. Below is a comparative analysis:
* Structural analogs and synthetic methods suggest similar MbtI-targeted activity, but direct data are lacking.
Physicochemical Properties
- Crystallinity : Fluorinated derivatives (e.g., 2-fluoro-4-nitro) form high-quality crystals due to fluorine’s electronegativity and reduced steric hindrance .
- Solubility : Nitro groups reduce solubility in aqueous media, but methyl or fluorine substituents can mitigate this by modulating lipophilicity .
- Stability : Ester derivatives (e.g., methyl carboxylates) are more stable under storage but require hydrolysis for bioactivity .
Biological Activity
5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial properties against mycobacterial infections, including tuberculosis. This article synthesizes current research findings, case studies, and data regarding its biological activity, focusing on its mechanisms of action and therapeutic potential.
The compound 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid can be characterized by its molecular formula and a molecular weight of approximately 249.22 g/mol. The presence of the nitrophenyl group is significant as it has been associated with enhanced biological activity.
Research indicates that furan-based compounds, including 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid, exhibit their biological effects primarily through the inhibition of key enzymes involved in the biosynthesis of siderophores in Mycobacterium tuberculosis (Mtb). Siderophores are crucial for iron acquisition, which is vital for the survival and pathogenicity of mycobacteria.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on salicylate synthase (MbtI), a magnesium-dependent enzyme that plays a pivotal role in siderophore biosynthesis. Inhibitors of MbtI can disrupt iron acquisition in Mtb, potentially leading to reduced bacterial viability.
Biological Activity Data
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study A | Inhibition of MbtI | 4 μM | Mtb |
| Study B | Cytotoxicity against MRC-5 cells | >100 μM | Human cells |
| Study C | Antimicrobial activity against Neisseria gonorrhoeae and Staphylococcus aureus | Not specified | Bacterial species |
Case Studies
- Inhibition Studies : A study demonstrated that 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid effectively inhibited the activity of MbtI in vitro, with an IC50 value of 4 μM. This suggests a strong potential for use as an antitubercular agent by targeting iron acquisition pathways in Mtb .
- Cytotoxicity Assessment : In cytotoxicity tests against normal human fetal lung fibroblast cells (MRC-5), the compound showed low toxicity (IC50 > 100 μM), indicating a favorable safety profile for further development .
- Broad-Spectrum Antimicrobial Activity : The compound has also exhibited antimicrobial properties against various bacterial strains, including Neisseria gonorrhoeae and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent .
Structural Studies
Recent structural studies have provided insights into the binding interactions between 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid and its target enzymes. X-ray crystallography revealed that the compound binds effectively within the active site of MbtI, facilitating competitive inhibition .
Q & A
Q. What are the optimal synthetic routes and purification strategies for 5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid?
The synthesis typically involves coupling reactions between substituted phenyl derivatives and furan-2-carboxylic acid precursors. For example, brominated furan intermediates (e.g., 5-bromo-2-furaldehyde) can react with 2-methyl-5-nitrophenol under basic conditions (e.g., NaOH or K₂CO₃) to form the target compound . Purification often employs recrystallization using propan-2-ol or acetonitrile, followed by column chromatography to isolate isomers. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent nitro-group reduction .
Q. How can researchers confirm the structural integrity of 5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid?
Analytical techniques include:
- NMR spectroscopy : Compare observed peaks with literature data (e.g., δH ~12.8 ppm for the carboxylic proton, aromatic protons at δH 6.2–8.0 ppm) .
- HPLC-MS : Verify molecular ion peaks (expected m/z: ~261 [M-H]⁻) and monitor purity (>95% by area normalization).
- Elemental analysis : Confirm C, H, N, and O percentages within ±0.3% of theoretical values .
Q. What solvents are suitable for solubility studies of this compound?
Propan-2-ol is commonly used due to its intermediate polarity, which aligns with the compound’s solubility profile. Thermodynamic parameters (e.g., Gibbs free energy, enthalpy) can be determined via gravimetric analysis at varying temperatures (25–50°C) to model solubility behavior .
Advanced Research Questions
Q. How do positional isomers (ortho, meta, para) of the nitrophenyl group influence reactivity and biological activity?
The ortho-substituted isomer (2-methyl-5-nitrophenyl) exhibits steric hindrance, reducing reaction rates in nucleophilic substitutions compared to para isomers. Biological activity variations (e.g., antimicrobial potency) can be assessed using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and molecular docking to compare binding affinities .
Q. What methodologies resolve contradictions in solubility data across different studies?
Discrepancies may arise from solvent impurities or temperature fluctuations. Controlled studies should:
- Use standardized solvent batches (HPLC-grade).
- Employ differential scanning calorimetry (DSC) to verify crystalline phase transitions.
- Cross-validate results with computational models (e.g., COSMO-RS) .
Q. How can regioselectivity challenges in derivatization reactions be addressed?
The nitro group’s electron-withdrawing effect directs electrophilic attacks to the furan ring’s α-position. For example, reactions with malononitrile under acidic conditions yield cyanoacrylonitrile derivatives at the furan’s 3-position. Regioselectivity is confirmed via NOESY NMR or X-ray crystallography .
Q. What strategies enhance the compound’s stability under physiological conditions?
Q. How can computational modeling predict interactions with biological targets?
Density functional theory (DFT) calculations optimize the compound’s geometry, while molecular dynamics simulations (e.g., GROMACS) model binding to enzymes like cytochrome P450. ADMET predictions (e.g., SwissADME) assess bioavailability and toxicity risks .
Q. What are the thermodynamic drivers of solubility in propan-2-ol?
Studies show enthalpy-driven solubility (ΔH > 0) at lower temperatures (25–35°C), transitioning to entropy-driven (ΔS > 0) above 40°C. Van’t Hoff plots derived from solubility data reveal these transitions, critical for crystallization protocol design .
Q. How does the nitro group influence spectroscopic and electrochemical properties?
The nitro group’s strong electron-withdrawing effect red-shifts UV-Vis absorption (λmax ~320 nm in methanol). Cyclic voltammetry reveals a reduction peak at -0.8 V (vs. Ag/AgCl), useful for quantifying electrochemical stability in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
